HET0016
概要
科学的研究の応用
作用機序
HET0016は、20-ヒドロキシエイコサテトラエン酸の合成に関与するシトクロムP450酵素を選択的に阻害することによってその効果を発揮します。この阻害は、血管新生やその他の生物学的プロセスにおけるセカンドメッセンジャーとして作用することが知られているこの代謝物の産生を妨げます。 20-ヒドロキシエイコサテトラエン酸のレベルを低下させることで、this compoundは血管新生と腫瘍の増殖を効果的に阻害します .
6. 類似の化合物との比較
This compoundは、20-ヒドロキシエイコサテトラエン酸合成阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
17-オクタデシノ酸 (17-ODYA): シトクロムP450酵素の別の阻害剤ですが、this compoundと比較して選択性が低い.
1-アミノベンゾトリアゾール (1-ABT): シトクロムP450酵素の非選択的阻害剤であり、さまざまな研究で使用されていますが、より広範な効果があります.
ルビアボンノンC: シトクロムP450 4F酵素の選択的阻害剤であり、強力な阻害活性がありますが、this compoundとは異なる酵素特異性を示しています.
This compoundは、20-ヒドロキシエイコサテトラエン酸合成に関与するシトクロムP450酵素に対する特異性により際立っており、標的化された研究や治療用途に貴重なツールとなっています .
生化学分析
Biochemical Properties
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide inhibits the formation of 20-HETE, a major biologically active cytochrome P450 metabolite of arachidonic acid in the kidney and liver . It has been shown to selectively inhibit CYP4A and 4F isoforms . The IC50 values for inhibition of CYP4A1, CYP4A2, and CYP4A3-catalyzed 20-HETE synthesis are 17.7 nM, 12.1 nM, and 20.6 nM respectively .
Cellular Effects
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been reported to decrease tumor growth and lung metastasis in animal models . It has also been shown to reduce migration and invasion of tumor cells and levels of metalloproteinases in the lungs of animals treated with it . In vitro, it has been found to decrease the proliferation of U251 glioma cells .
Molecular Mechanism
The molecular mechanism of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide involves the inhibition of 20-HETE synthesis. After cerebral ischemia, calpain activates and hydrolyzes eIF4G, which can significantly inhibit intracellular protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been shown to have long-term effects on cellular function. For example, it has been reported to attenuate neuroinflammation and improve neurological deficit in a rat model of juvenile traumatic brain injury .
Dosage Effects in Animal Models
In animal models, the effects of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide vary with different dosages. For instance, in a study where male rats underwent controlled cortical impact followed by intravenous injection with N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide (1 mg/kg, 2 h post-injury, once/day for 3 days), it was found that the compound has good biosafety and can pass through the blood-brain barrier .
Metabolic Pathways
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide is involved in the arachidonic acid pathway . It inhibits the formation of 20-HETE, a metabolite of arachidonic acid, which is known to contribute to ischemia/reperfusion brain injury .
Transport and Distribution
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide can be transported and distributed within cells and tissues. It has been shown to pass through the blood-brain barrier .
Subcellular Localization
Given its role in inhibiting the formation of 20-HETE, it is likely that it interacts with cytochrome P450 enzymes, which are typically located in the endoplasmic reticulum and mitochondria of cells .
準備方法
合成経路と反応条件: HET0016は、ホルミジン誘導体の形成を含む一連の化学反応によって合成されます。 合成は通常、制御された条件下で4-ブチル-2-メチルフェニルアミンとホルムアミドを反応させて目的の生成物を得ることを含みます .
工業生産方法: this compoundの特定の工業生産方法は広く文書化されていませんが、この化合物は一般的に科学研究のために研究室で生産されています。 合成には、再結晶やクロマトグラフィーなどの精製ステップを含む、標準的な有機化学的手法が含まれ、高純度が確保されます .
化学反応の分析
反応の種類: HET0016は主に、20-ヒドロキシエイコサテトラエン酸の合成に関与するシトクロムP450酵素を選択的に阻害する阻害反応を起こします。 この阻害は非競合的で不可逆的です .
一般的な試薬と条件: this compoundを含む阻害反応は、CYP4A1、CYP4A2、およびCYP4A3などのシトクロムP450酵素の存在下で一般的に発生します。 反応は、生理学的条件下で、多くの場合、インビトロまたはインビボで行われ、化合物の酵素活性に対する影響を調べます .
生成される主要な生成物: this compoundを含む反応の主な結果は、20-ヒドロキシエイコサテトラエン酸合成の阻害です。 これにより、この代謝物のレベルが低下し、血管新生や腫瘍の増殖などのさまざまな生物学的プロセスに影響を与えます .
4. 科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。
化学: this compoundは、シトクロムP450酵素と20-ヒドロキシエイコサテトラエン酸の合成を含む代謝経路を研究するためのツールとして使用されます.
生物学: この化合物は、血管機能や血圧調節など、さまざまな生物学的プロセスにおける20-ヒドロキシエイコサテトラエン酸の役割を理解するための研究で使用されます.
医学: this compoundは、特に腫瘍の増殖と転移の阻害において、癌研究で有望な結果を示しています。 .
産業: 主な用途は研究ですが、this compoundの特定の酵素を阻害する能力は、新しい治療戦略や薬剤製剤の開発に貴重な化合物となっています.
類似化合物との比較
HET0016 is unique in its high selectivity and potency as an inhibitor of 20-hydroxyeicosatetraenoic acid synthesis. Similar compounds include:
17-Octadecynoic Acid (17-ODYA): Another inhibitor of cytochrome P450 enzymes, but less selective compared to this compound.
1-Aminobenzotriazole (1-ABT): A non-selective inhibitor of cytochrome P450 enzymes, used in various studies but with broader effects.
Rubiarbonone C: A selective inhibitor of cytochrome P450 4F enzymes, showing potent inhibitory activity but with different enzyme specificity compared to this compound.
This compound stands out due to its specificity for cytochrome P450 enzymes involved in 20-hydroxyeicosatetraenoic acid synthesis, making it a valuable tool for targeted research and therapeutic applications .
特性
IUPAC Name |
N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOGBKNFIHKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=CNO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369449 | |
Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339068-25-6 | |
Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HET0016?
A1: this compound is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]
Q2: How does this compound interact with CYP4A enzymes?
A2: this compound acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.
Q3: What are the downstream effects of CYP4A inhibition by this compound?
A3: Inhibition of CYP4A enzymes by this compound primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:
- Reduced tumor growth: By inhibiting 20-HETE, this compound can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Improved outcomes after stroke and TBI: this compound has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]
- Blood pressure regulation: this compound can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]
- Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, this compound has shown potential to improve myelin sheath regeneration. []
Q4: Does this compound affect angiogenesis?
A4: While this compound can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, this compound did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []
Q5: How does this compound interact with other signaling pathways in the body?
A5: Research indicates that this compound can influence various signaling pathways:
- MAPK Pathway: this compound has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]
- ERK1/2 Pathway: Evidence suggests this compound may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C12H18N2O, and its molecular weight is 206.28 g/mol.
Q7: Are there any specific material compatibility or stability concerns with this compound?
A7: this compound exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]
Q8: How has this solubility issue been addressed in research?
A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of this compound, enhancing its suitability for in vivo applications. [, ]
Q9: What are the key considerations for the formulation of this compound?
A10: The formulation of this compound requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]
Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?
A10: Common analytical techniques used to study this compound include:
Q11: What preclinical models have been used to investigate the efficacy of this compound?
A11: The efficacy of this compound has been explored in various preclinical models:
- Rodent models of stroke and TBI: These models have shown the potential of this compound in reducing brain damage and improving functional outcomes. [, , , ]
- Tumor models: this compound has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Hypertension models: Studies using models of hypertension have provided insights into the complex role of this compound in blood pressure regulation. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。